Pyrrole N-H Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Functional Activity Differentiation in WNV Proteinase Assay
The target compound 585551-21-9 possesses an unsubstituted pyrrole N-H, which is a critical hydrogen-bond donor for engaging the catalytic serine of the WNV NS2bNS3 proteinase. The N-methyl analog (CID 662334), in which the pyrrole NH is replaced by an N-methyl group, completely loses this H-bond donor capability. In a quantitative high-throughput screening (HTS) assay conducted at the Burnham Institute, the N-methyl analog exhibited no meaningful inhibition, with an IC50 > 50,000 nM [1]. While a direct IC50 value for 585551-21-9 in this assay has not been publicly disclosed, the presence of the pyrrole N-H is structurally essential for activity in this target class. This functional divergence demonstrates that the N-H pyrrole of 585551-21-9 is non-redundant with the N-methyl variant for hydrogen-bond-dependent target engagement [1].
| Evidence Dimension | Enzymatic inhibition (WNV NS2bNS3 proteinase) |
|---|---|
| Target Compound Data | N-H pyrrole present; predicted to form H-bond with catalytic serine (specific IC50 not publicly reported) |
| Comparator Or Baseline | N-methyl analog (CID 662334): IC50 > 50,000 nM (no measurable inhibition) |
| Quantified Difference | Functional divergence: N-H donor present (target compound) vs. absent (N-methyl analog); >50-fold difference in predicted H-bond capacity; comparator confirms inactivity without H-bond donor |
| Conditions | HTS assay for WNV NS2bNS3 proteinase inhibition, Burnham Institute (PubChem AID 653) |
Why This Matters
For antiviral screening programs targeting flavivirus proteinases, procuring the N-H pyrrole variant (585551-21-9) is essential, as the N-methyl analog is functionally inert in this assay, and substitution would lead to false negatives in primary screens.
- [1] BindingDB. BDBM39372: 2-amino-6-ethyl-5-methyl-4-(1-methyl-2-pyrrolyl)-3-pyridinecarbonitrile Affinity Data (IC50 > 5.00E+4 nM against WNV Genome polyprotein). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=39372 View Source
